
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is an octapeptide composed of the amino acids valine, proline, leucine, serine, leucine, tyrosine, serine, and glycine. This compound is known for its role as a substrate for matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes are involved in the degradation of extracellular matrix components, making this peptide significant in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, leucine, serine, leucine, proline, and valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as MMP-2, MMP-7, and MMP-9.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using MMP-2, MMP-7, or MMP-9 under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups from disulfide bonds.
Applications De Recherche Scientifique
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH has several scientific research applications:
Mécanisme D'action
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH exerts its effects primarily through its interaction with MMPs. The peptide is cleaved by these enzymes, which recognize specific sequences within the peptide. The cleavage of the peptide by MMPs results in the degradation of the extracellular matrix, facilitating processes such as tissue remodeling, wound healing, and cancer metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gly-OH: Another substrate for MMPs, but with different amino acid composition.
H-Ala-Pro-Gly-Leu-Gly-Ser-Gly-OH: Similar in structure but with variations in the amino acid sequence.
Uniqueness
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is unique due to its specific sequence, which makes it a preferred substrate for MMP-2, MMP-7, and MMP-9. This specificity allows for targeted studies of these enzymes and their role in various biological processes .
Propriétés
Formule moléculaire |
C39H62N8O12 |
|---|---|
Poids moléculaire |
835.0 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |
Clé InChI |
OSAJHMOJCFGRBU-LGICIMODSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
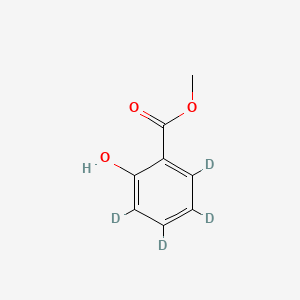
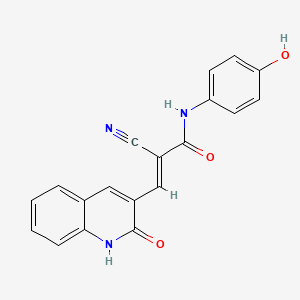
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
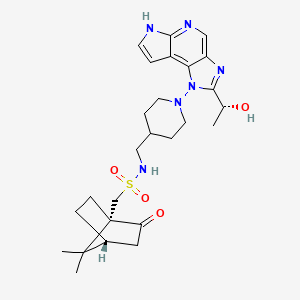
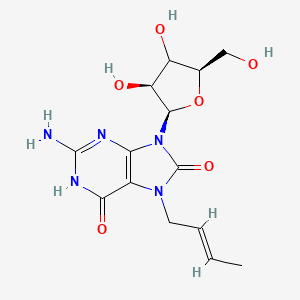
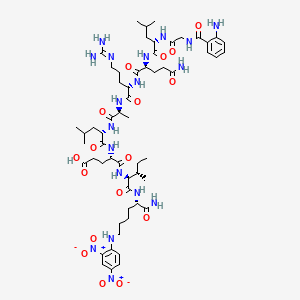
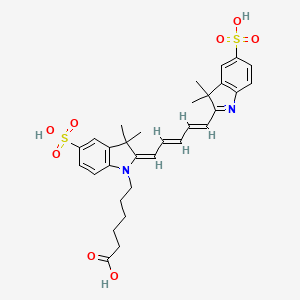
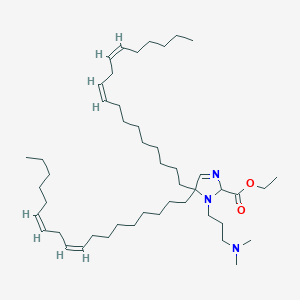
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)



